trans-2-(4-Bromophenoxy)cyclopentanol
CAS No.:
Cat. No.: VC13929686
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO2 |
|---|---|
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | (1R,2R)-2-(4-bromophenoxy)cyclopentan-1-ol |
| Standard InChI | InChI=1S/C11H13BrO2/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 |
| Standard InChI Key | FQBPQXUMLUBRPS-GHMZBOCLSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)OC2=CC=C(C=C2)Br)O |
| Canonical SMILES | C1CC(C(C1)OC2=CC=C(C=C2)Br)O |
Introduction
Chemical Identity and Structural Features
trans-2-(4-Bromophenoxy)cyclopentanol belongs to the class of cycloalkanols with a brominated aryl ether moiety. Its IUPAC name, (1R,2R)-2-(4-bromophenoxy)cyclopentan-1-ol, reflects the stereospecific arrangement of the hydroxyl and phenoxy groups on the cyclopentane ring. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| InChI | InChI=1S/C11H13BrO2/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 |
| Canonical SMILES | C1CC(C(C1)OC2=CC=C(C=C2)Br)O |
The trans configuration ensures distinct spatial orientation, influencing intermolecular interactions and reactivity. The bromine atom at the para position of the phenoxy group enhances electronic effects, potentially modulating biological activity .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of trans-2-(4-Bromophenoxy)cyclopentanol typically involves nucleophilic substitution or cyclization reactions. A plausible route, inferred from analogous compounds , proceeds as follows:
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Cyclopentanol Functionalization: Trans-2-hydroxycyclopentanol is reacted with a brominated aryl electrophile (e.g., 4-bromophenyl bromide) under basic conditions to form the phenoxy linkage.
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Stereochemical Control: The trans configuration is achieved via stereoselective synthesis, often employing chiral catalysts or exploiting ring strain in cyclopentane intermediates .
For example, in related syntheses of trans-2-bromocyclopentanol, epoxide ring-opening reactions with brominating agents yield stereospecific products . Similarly, the use of Lewis acids or phase-transfer catalysts may facilitate the coupling of 4-bromophenol with cyclopentanol derivatives.
Optimization Challenges
Key challenges include minimizing diastereomer formation and enhancing yield. In one protocol, the reaction of trans-2-hydroxycyclopentanol with 4-bromophenyl bromide in acetonitrile at reflux yielded the target compound in moderate efficiency (22–54% after purification) . Chromatographic techniques (e.g., silica gel, RP-HPLC) are critical for isolating the trans isomer .
Physicochemical Properties
While experimental data on trans-2-(4-Bromophenoxy)cyclopentanol remain limited, computational and analogous studies provide insights:
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Lipophilicity: The logP value (estimated at ~1.3) suggests moderate hydrophobicity, favoring membrane permeability .
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DCM, acetonitrile) but poorly soluble in water.
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Stability: The bromophenoxy group may confer stability against oxidative degradation, though photolability under UV light is possible .
Applications in Materials Science
The compound’s rigid bicyclic structure makes it a candidate for:
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Liquid Crystals: Brominated aryl groups improve thermal stability and mesophase behavior in液晶 materials .
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Polymer Additives: As a flame retardant, bromine content (31% by mass) could suppress combustion via radical scavenging.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis methods to improve enantiomeric excess (>95% ee).
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Toxicological Profiling: Assessing acute toxicity (LD₅₀) and environmental impact per OECD guidelines .
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Drug Delivery Systems: Encapsulation in nanocarriers to enhance bioavailability for therapeutic applications.
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